

experimental protocol for using 5-(4-Cyanophenyl)-2-hydroxypyridine

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Compound of Interest

Compound Name: 5-(4-Cyanophenyl)-2-hydroxypyridine, 95%

CAS No.: 1111106-18-3

Cat. No.: B6365832

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Technical Application Note: 5-(4-Cyanophenyl)-2-hydroxypyridine

Part 1: Core Directive & Chemical Identity[2]

Executive Summary

5-(4-Cyanophenyl)-2-hydroxypyridine (also known as 5-(4-Cyanophenyl)-2(1H)-pyridone) is a high-value biaryl scaffold used primarily in the synthesis of kinase inhibitors, GPCR ligands, and advanced material sciences (liquid crystals).[1][2] Structurally, it belongs to the class of 5-aryl-2-pyridones, a privileged motif in drug discovery that mimics the hydrogen-bonding patterns of nucleobases and peptide bonds.[1]

While structurally analogous to the core of the anti-epileptic drug Perampanel (Fycompa), this specific isomer (4-cyanophenyl at C5) serves as a distinct building block.[1] It offers a versatile platform for divergent synthesis: the pyridone nitrogen allows for pharmacokinetic modulation (solubility/permeability), while the C3-position is primed for regioselective functionalization.[1]

Chemical Properties & Tautomerism

Understanding the tautomeric equilibrium is critical for reaction planning. In the solid state and polar solvents (DMSO, DMF, MeOH), the compound exists predominantly as the 2-pyridone (lactam) form.^[1] In non-polar solvents or the gas phase, the 2-hydroxypyridine (lactim) form may contribute, but synthetic protocols generally target the amide-like reactivity of the pyridone.^[1]

Property	Specification
CAS Number	1198416-57-7 (Isomer Ref) / Generic 5-aryl-pyridone class
Molecular Formula	C ₁₂ H ₈ N ₂ O
Molecular Weight	196.21 g/mol
Solubility	High: DMSO, DMF, DMAc. ^{[1][2]} Moderate: MeOH, EtOH. ^[1] Low: Water, DCM, Hexanes. ^[1]
pKa	~11 (NH deprotonation)
Tautomer Preference	Lactam (Pyridone) is favored in solution (>95% in DMSO). ^[1]

Part 2: Experimental Protocols

Protocol A: Quality Control & Analytical Characterization

Objective: To validate purity and tautomeric state prior to synthetic use.

1. HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).^[1]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 min.

- Detection: UV at 254 nm (aromatic) and 280 nm (pyridone carbonyl).[1]
- Retention Time: Expect elution at ~6.5 min (mid-polar region due to nitrile/pyridone polarity).

2. NMR Validation (Tautomer Check)

- Solvent: DMSO-d₆.
- Diagnostic Signals:
 - δ 11.5–12.0 ppm (Broad Singlet): Indicates N-H of the pyridone form.[1] Absence of this peak and presence of a signal >13 ppm would suggest the O-H lactim (rare).[1]
 - δ 7.8–8.2 ppm: Doublets corresponding to the 4-cyanophenyl ring.

Protocol B: Synthetic Functionalization (N-Arylation)

Objective: To functionalize the pyridone nitrogen using Chan-Lam coupling.[1] This is superior to alkylation for introducing aromatic diversity without using toxic alkyl halides.[1]

Context: Direct N-arylation creates "drug-like" cores found in AMPA receptor antagonists and p38 MAP kinase inhibitors.

Reagents:

- Substrate: 5-(4-Cyanophenyl)-2-hydroxypyridine (1.0 equiv)
- Coupling Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (1.5 equiv)[1]
- Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.2–0.5 equiv)[1]
- Ligand: Pyridine or DMAP (2.0 equiv) - promotes coordination[1]
- Base: Cesium Carbonate (Cs₂CO₃) or Triethylamine (2.0 equiv)[1]
- Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)[1]
- Atmosphere: Oxygen (O₂) balloon or open air (oxidative coupling).[1]

Step-by-Step Workflow:

- Setup: In a dry round-bottom flask, charge the pyridone substrate (1.0 eq), Aryl Boronic Acid (1.5 eq), and Cu(OAc)₂ (0.2 eq).
- Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate).
- Activation: Add Pyridine (2.0 eq) followed by Triethylamine (2.0 eq). The solution typically turns deep blue/green (active Cu-species).
- Reaction: Stir vigorously at room temperature (25°C) under an O₂ atmosphere (balloon) or open air with a drying tube.
 - Note: Reaction times vary from 12 to 48 hours. Monitor by HPLC (Protocol A).
- Workup:
 - Quench with aqueous NH₄Cl / NH₄OH (9:[1]1) to sequester copper (turns deep blue).[1]
 - Extract with DCM (3x).
 - Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
- Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0–50%).

Protocol C: Regioselective C3-Bromination

Objective: To install a halogen handle at the C3 position (ortho to the carbonyl), enabling subsequent Suzuki couplings to form trisubstituted pyridines.[1]

Mechanism: The 2-pyridone ring is electron-rich.[1] Electrophilic aromatic substitution (SEAr) occurs preferentially at C3 and C5.[1] Since C5 is blocked by the cyanophenyl group, bromination occurs exclusively at C3.[1]

Reagents:

- Substrate: 5-(4-Cyanophenyl)-2-hydroxypyridine (or N-substituted derivative)
- Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

- Solvent: DMF or Acetonitrile (ACN)[1]
- Temperature: 0°C to Room Temperature.

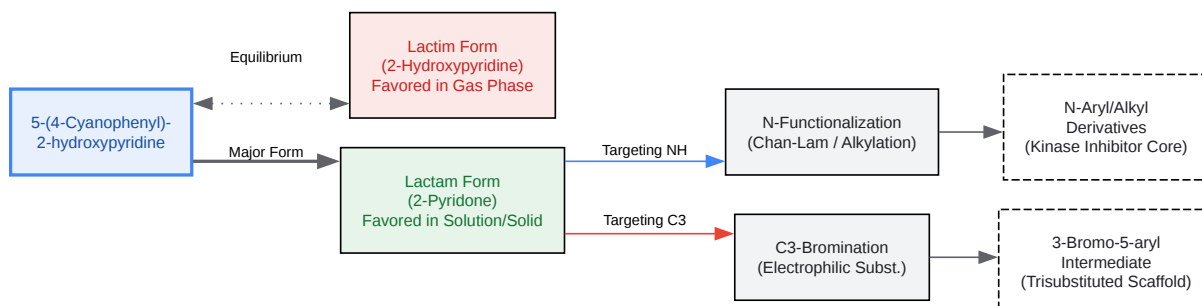
Step-by-Step Workflow:

- Dissolution: Dissolve the substrate in DMF (0.2 M).
- Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes to prevent over-reaction or exotherms.
- Reaction: Allow to warm to room temperature. Stir for 1–2 hours.
 - Checkpoint: TLC should show a less polar spot (monobromide).
- Quench: Pour the mixture into ice-water. The product often precipitates as a solid.
- Isolation: Filter the solid. Wash with water and cold MeOH.
- Yield: Typically >85%.

Part 3: Visualization & Logic

Tautomeric & Synthetic Logic Diagram

The following diagram illustrates the tautomeric equilibrium and the decision tree for functionalization.



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Caption: Tautomeric equilibrium favors the 2-pyridone (Lactam) form in solution, directing synthetic strategies toward N-functionalization or C3-electrophilic substitution.[1]

Part 4: References

- Suzuki-Miyaura Coupling Mechanism & Applications Title: Suzuki Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal.[3] URL:[[Link](#)]
- Tautomerism of 2-Pyridones Title: Tautomerism of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Source: Wayne State University / J. Phys. Chem. URL:[[Link](#)][1]
- Synthesis of Perampanel (Analogous Chemistry) Title: Process for the preparation of Perampanel. Source: Technical Disclosure Commons. URL:[[Link](#)][1]

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